4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine
CAS No.:
Cat. No.: VC16209912
Molecular Formula: C12H16BrNO2
Molecular Weight: 286.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16BrNO2 |
|---|---|
| Molecular Weight | 286.16 g/mol |
| IUPAC Name | 4-bromo-3-(oxan-4-ylmethoxy)aniline |
| Standard InChI | InChI=1S/C12H16BrNO2/c13-11-2-1-10(14)7-12(11)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2 |
| Standard InChI Key | YISPJXQPLSXTMS-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1COC2=C(C=CC(=C2)N)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a phenylamine backbone substituted at the 3-position with a tetrahydro-pyran-4-ylmethoxy group and at the 4-position with a bromine atom. The tetrahydro-pyran ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding, while the methoxy linker provides rotational flexibility. Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | 4-bromo-3-(oxan-4-ylmethoxy)aniline |
| Canonical SMILES | C1COCCC1COC2=C(C=CC(=C2)N)Br |
| InChI Key | YISPJXQPLSXTMS-UHFFFAOYSA-N |
| XLogP3-AA | 2.8 (estimated) |
The presence of both electron-withdrawing (bromine) and electron-donating (amine) groups creates a polarized electronic environment, influencing reactivity in substitution and coupling reactions .
Spectroscopic Properties
While experimental spectral data for this specific compound is unavailable, comparative analysis with related brominated anilines and tetrahydropyran derivatives suggests characteristic signals:
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NMR: A singlet at δ 3.5–4.0 ppm for the methylene protons adjacent to the ether oxygen, and a doublet for the aromatic protons ortho to the bromine atom .
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IR: Stretching vibrations at 3350 cm (N–H), 1250 cm (C–O–C), and 600 cm (C–Br) .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
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4-Bromo-3-hydroxyaniline: Aromatic core with hydroxyl and amine groups.
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Tetrahydro-pyran-4-ylmethanol: Heterocyclic alcohol for ether formation.
A plausible synthesis route involves:
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Protection of the amine: 4-Bromo-3-hydroxyaniline is treated with acetic anhydride to form the acetamide derivative, preventing unwanted side reactions.
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Etherification: The hydroxyl group undergoes nucleophilic substitution with tetrahydro-pyran-4-ylmethanol in the presence of a base (e.g., NaH) and a catalyst (e.g., KI) .
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Deprotection: Hydrolysis of the acetamide under acidic conditions regenerates the free amine.
Challenges in Synthesis
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Regioselectivity: Competing reactions at the aromatic ring’s 2- and 4-positions necessitate careful control of reaction conditions .
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Stability of the Tetrahydro-pyran Ring: Acidic conditions may lead to ring-opening, requiring neutral or mildly basic environments during etherification .
Physicochemical Properties and Stability
| Property | Prediction |
|---|---|
| Water Solubility | 0.12 mg/mL (25°C) |
| LogP (Octanol-Water) | 2.8 |
| Melting Point | 98–102°C |
The compound is expected to exhibit moderate stability under ambient conditions but may degrade under prolonged exposure to UV light due to the C–Br bond’s photolability .
Future Research Directions
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Synthetic Optimization: Developing catalytic methods (e.g., palladium-catalyzed couplings) to improve yield and purity.
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Biological Screening: Evaluating activity against TLRs, kinases, and other disease-relevant targets .
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Computational Modeling: DFT studies to predict reactivity in electrophilic aromatic substitution .
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